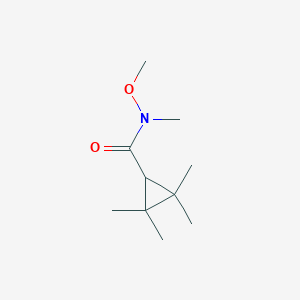
N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa is a unique and complex organic compound It is characterized by its cyclopropane ring structure, which is substituted with multiple methyl groups and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa typically involves the reaction of a cyclopropane derivative with methoxy and methyl substituents. One common method is the reaction of a cyclopropane carboxylic acid derivative with methoxyamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as toluene and a temperature range of 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient industrial production .
Análisis De Reacciones Químicas
Types of Reactions
N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, leading to modulation of their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
N-methoxy-N-methylacetamide: Similar in structure but lacks the cyclopropane ring.
N-methoxy-N-methylbenzenamine: Contains a benzene ring instead of a cyclopropane ring.
N-methoxy-N-methyl-2-methoxyacetamide: Another methoxy-substituted amide with different substituents.
Uniqueness
N-methoxy-N,2,2,3,3-pentamethylcyclopropanecarboxa is unique due to its highly substituted cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for studying the effects of steric hindrance and electronic interactions in various chemical reactions .
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
N-methoxy-N,2,2,3,3-pentamethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H19NO2/c1-9(2)7(10(9,3)4)8(12)11(5)13-6/h7H,1-6H3 |
Clave InChI |
DKMJBZNZCWVJCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(C)C)C(=O)N(C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


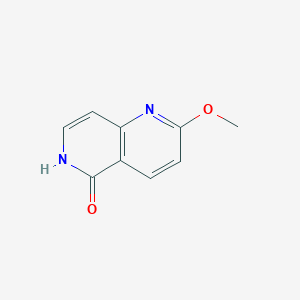

![Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B12440332.png)
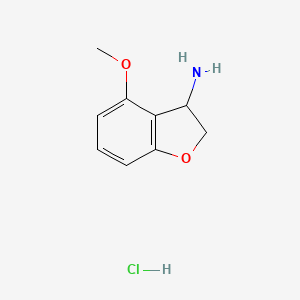
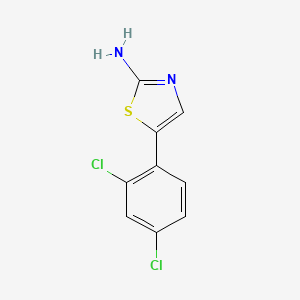
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12440360.png)
![(14-Acetyloxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B12440364.png)

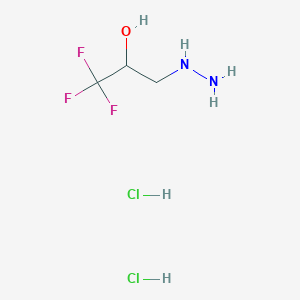
![Benzene, [1-(chloromethyl)propyl]-](/img/structure/B12440382.png)
![5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid](/img/structure/B12440388.png)
![1h-Indole-3-carboxylic acid,1-[(2-chloro-6-fluorophenyl)methyl]-,methyl ester](/img/structure/B12440389.png)
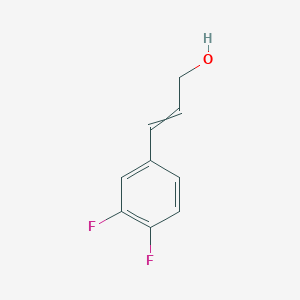
![[1-(Triphenylmethyl)aziridin-2-yl]methyl methanesulfonate](/img/structure/B12440394.png)
